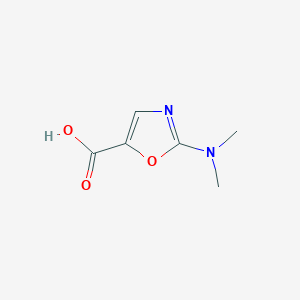
Ethyl 3-amino-3-phenylbutanoate
Vue d'ensemble
Description
Ethyl 3-amino-3-phenylbutanoate is a chemical compound with the molecular formula C12H17NO2 and a molecular weight of 207.27 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C12H17NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 . This indicates that the molecule contains 12 carbon atoms, 17 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Chemical Applications
Ethyl 3-amino-3-phenylbutanoate and its derivatives play a critical role in chemical synthesis. They are used as intermediates in the synthesis of various complex molecules. For instance, derivatives of this compound were employed in the synthesis of benzo[h]quinazolines, triazole, and tetrazole. This indicates its utility in creating diverse chemical structures, essential in drug development and other chemical applications (Grigoryan et al., 2011). Additionally, these compounds were explored for their antineoplastic properties, demonstrating their potential in cancer treatment research (Markosyan et al., 2014).
Biocatalysis and Enantioselective Synthesis
The compound has been a subject of interest in biocatalysis, a field pivotal for sustainable and enantioselective chemical synthesis. Research involving Saccharomyces cerevisiae demonstrated high chemical yield, de, and ee in the asymmetric bioreduction of Ethyl 3-halo-2-oxo-4-phenylbutanoate, showcasing the compound's significance in producing enantiomerically pure substances (Milagre et al., 2006). Furthermore, (R)-HPBE, a derivative of this compound, is noted for its importance in synthesizing ACE inhibitors, highlighting its role in medicinal chemistry (Zhao Jin-mei, 2008).
Crystallography and Material Science
This compound derivatives also contribute to the field of crystallography and material science. Studies on compounds like ethyl (2Z)-2-cyano-3-[(4-alkoxyphenyl)amino]prop-2-enoates have shed light on unique molecular interactions like N⋯π, which are crucial in understanding molecular assemblies and developing new materials (Zhang et al., 2011).
Safety and Hazards
Ethyl 3-amino-3-phenylbutanoate is classified as a dangerous substance. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding contact with skin and eyes, not breathing mist/vapors/spray, and using personal protective equipment .
Propriétés
IUPAC Name |
ethyl 3-amino-3-phenylbutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-3-15-11(14)9-12(2,13)10-7-5-4-6-8-10/h4-8H,3,9,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNLAZCZKGITBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C)(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[5-(bromomethyl)-3-isoxazolyl]Benzonitrile](/img/structure/B1379925.png)

![[[Amino-[(3,4-difluorophenyl)methylsulfanyl]methylidene]amino]-(thiophen-2-ylmethylidene)azanium;bromide](/img/structure/B1379928.png)
![6-Bromo-2-methylthieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B1379929.png)


![12-Bromo-10-methyl-1,4,8-triazatricyclo[7.4.0.0,2,7]trideca-2(7),8,10,12-tetraene](/img/structure/B1379932.png)





![7-(3-Aminopropyl)-5,7-diazaspiro[3.4]octane-6,8-dione](/img/structure/B1379942.png)

